

Protocol for Oral Administration of Fgfr-IN-11 in Murine Models

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Compound of Interest

Compound Name: *Fgfr-IN-11*

Cat. No.: *B12392849*

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These application notes provide a detailed protocol for the oral administration of **Fgfr-IN-11**, a potent and covalent pan-FGFR inhibitor, in mice for preclinical research. This document includes quantitative data, a detailed experimental protocol, and visualizations to ensure accurate and reproducible in vivo studies.

Quantitative Data Summary

Fgfr-IN-11 is a highly potent inhibitor of the four Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory activity has been characterized by the following half-maximal inhibitory concentrations (IC₅₀).

Target	IC ₅₀ (nM)
FGFR1	9.9
FGFR2	3.1
FGFR3	16
FGFR4	1.8

In vivo studies in xenograft mouse models have demonstrated significant tumor growth inhibition upon oral administration of **Fgfr-IN-11**.

Parameter	Value	Details
Animal Model	Female Nude Mice	Huh-7 or NCI-H1581 xenografts
Dosage	60 mg/kg	Once daily (QD)
Administration Route	Oral (p.o.)	Gavage
Treatment Duration	21 days	-
Efficacy	67% - 88.2% tumor growth inhibition	No significant changes in body weight were observed. [1]

Experimental Protocol: Oral Gavage Administration

This protocol details the preparation and oral administration of **Fgfr-IN-11** to mice.

2.1. Materials

- **Fgfr-IN-11** (powder form)
- Vehicle solution (select one):
 - 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
 - Corn oil
 - 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
- Sterile water or saline
- Mortar and pestle or appropriate homogenization equipment
- Vortex mixer
- Sonicator (optional)
- Animal balance

- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 ml)
- Appropriate personal protective equipment (PPE)

2.2. Preparation of **Fgfr-IN-11** Formulation

The following steps should be performed in a laminar flow hood to maintain sterility.

- Calculate the required amount of **Fgfr-IN-11** and vehicle. The amount will depend on the number of mice, their average weight, and the desired final concentration of the dosing solution. For a 60 mg/kg dose, a typical 20g mouse will require 1.2 mg of **Fgfr-IN-11**. It is advisable to prepare a slight excess of the formulation.
- Weigh the **Fgfr-IN-11** powder accurately using a calibrated analytical balance.
- Prepare the vehicle solution.
 - For 0.5% CMC: Dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.
 - For the DMSO/PEG300/Tween 80/saline vehicle: Prepare the mixture in the specified ratios.
- Formulate the **Fgfr-IN-11** suspension.
 - Triturate the weighed **Fgfr-IN-11** powder with a small amount of the chosen vehicle to create a smooth paste.
 - Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
 - Vortex the suspension thoroughly for several minutes to ensure homogeneity.
 - If necessary, sonicate the suspension for a short period to aid in dispersion.

2.3. Oral Administration Procedure

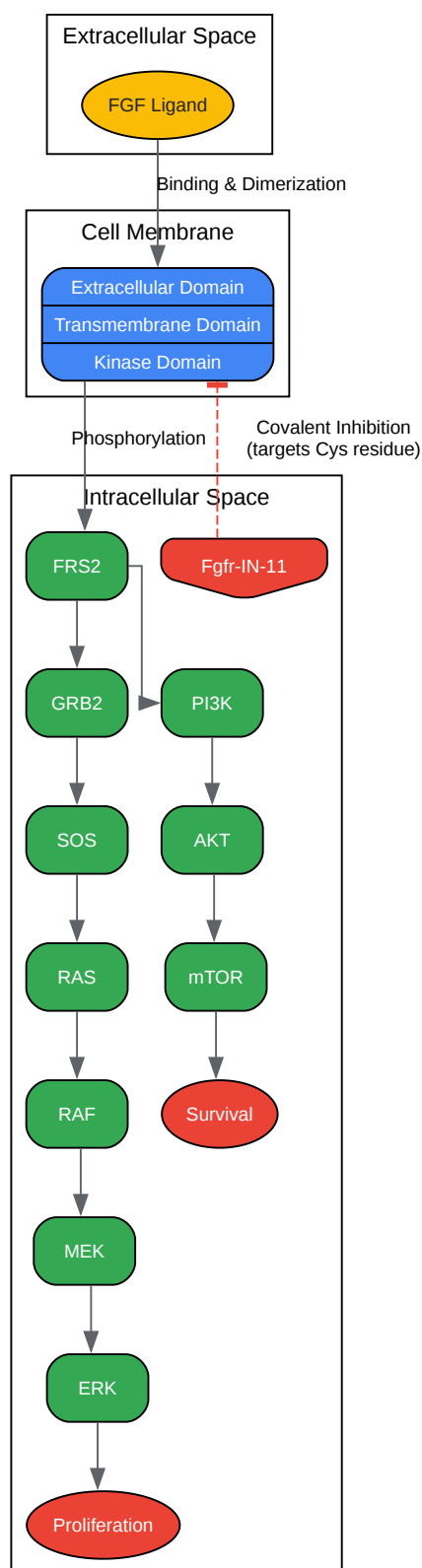
- Animal Handling and Restraint:
 - Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
 - Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.
- Dosing:
 - Draw the calculated volume of the **Fgfr-IN-11** suspension into a 1 ml syringe fitted with a ball-tipped gavage needle.
 - Ensure there are no air bubbles in the syringe.
 - Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth towards the esophagus.
 - Allow the mouse to swallow the needle. Do not force the needle.
 - Once the needle is in the esophagus, slowly administer the formulation.
 - Carefully withdraw the needle.
- Post-Administration Monitoring:
 - Monitor the mouse for a few minutes after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
 - Return the mouse to its cage.
 - Continue to monitor the animals daily for any adverse effects and for changes in body weight and tumor size throughout the study period.

Signaling Pathway and Experimental Workflow

3.1. FGFR Signaling Pathway and Covalent Inhibition by **Fgfr-IN-11**

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.

Fgfr-IN-11 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain (Cys488 in FGFR1, Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4).^[2] This covalent bond permanently inactivates the receptor, leading to a sustained blockade of downstream signaling.



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Caption: FGFR signaling pathway and covalent inhibition by **Fgfr-IN-11**.

3.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of **Fgfr-IN-11** in a mouse xenograft model.



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Caption: Experimental workflow for an in vivo efficacy study.

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